molecular formula C24H22N4OS2 B389068 13-amino-7-oxo-9-thiophen-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-7-oxo-9-thiophen-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B389068
M. Wt: 446.6g/mol
InChI Key: XALSXUNPICHXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-4-oxo-5-(3-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinolin-6-yl cyanide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

8-amino-4-oxo-5-(3-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinolin-6-yl cyanide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 8-amino-4-oxo-5-(3-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinolin-6-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6g/mol

IUPAC Name

13-amino-7-oxo-9-thiophen-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C24H22N4OS2/c25-11-15-19(13-9-10-30-12-13)21-16(6-4-7-17(21)29)28-23(15)27-22(26)20-14-5-2-1-3-8-18(14)31-24(20)28/h9-10,12,19H,1-8H2,(H2,26,27)

InChI Key

XALSXUNPICHXGF-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CSC=C6)C#N)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CSC=C6)C#N)N

Origin of Product

United States

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